molecular formula C8H12O3 B1276348 Ethyl 3-methyl-4-oxopent-2-enoate CAS No. 13979-23-2

Ethyl 3-methyl-4-oxopent-2-enoate

Cat. No.: B1276348
CAS No.: 13979-23-2
M. Wt: 156.18 g/mol
InChI Key: RSZTVSCDAXYPTP-AATRIKPKSA-N
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Description

. This compound is a versatile intermediate in organic synthesis, playing a significant role in the production of a wide range of organic compounds. It is particularly valued for its reactivity and utility in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-4-oxopent-2-enoate can be synthesized through several methods. One common approach involves the Claisen condensation of ethyl acetate with acetone in the presence of a strong base such as sodium ethoxide . The reaction proceeds under reflux conditions, typically yielding the desired product in good to excellent yields.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes the use of catalysts and controlled temperature and pressure conditions to ensure high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-4-oxopent-2-enoate undergoes a variety of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to produce alcohols or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3-methyl-4-oxopent-2-enoate has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds, including pyridines, indoles, and isoxazoles.

    Biology: The compound is used in the synthesis of biologically active molecules, such as therapeutic drugs and natural products.

    Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of anti-inflammatory and anti-cancer agents.

    Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-methyl-4-oxopent-2-enoate involves its reactivity as an enolate ion. The compound can form enolate intermediates under basic conditions, which can then participate in various nucleophilic addition and substitution reactions. These reactions often target carbonyl groups, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Ethyl 3-methyl-4-oxopent-2-enoate can be compared with other similar compounds, such as:

    Mthis compound: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 4-oxopent-2-enoate: This compound lacks the methyl group at the 3-position, making it less sterically hindered.

    Ethyl acetoacetate: While often used interchangeably, ethyl acetoacetate specifically refers to the keto form of the compound, whereas this compound can exist in both keto and enol forms.

The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

ethyl (E)-3-methyl-4-oxopent-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-4-11-8(10)5-6(2)7(3)9/h5H,4H2,1-3H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZTVSCDAXYPTP-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13979-23-2
Record name NSC157344
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157344
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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